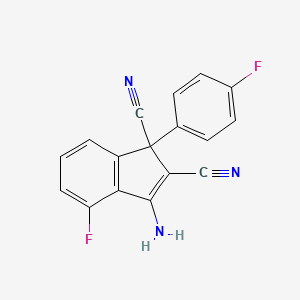

3-amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile

Description

3-Amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile is a fluorinated indene derivative characterized by a bicyclic aromatic core substituted with two cyano groups, an amino group, and two 4-fluorophenyl moieties.

The presence of fluorine atoms is known to enhance metabolic stability, lipophilicity, and binding affinity in pharmaceuticals, while cyano groups can act as hydrogen-bond acceptors or participate in click chemistry . The amino group may further facilitate intermolecular interactions, such as hydrogen bonding, which could influence crystallization behavior or biological activity .

Properties

IUPAC Name |

3-amino-4-fluoro-1-(4-fluorophenyl)indene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F2N3/c18-11-6-4-10(5-7-11)17(9-21)12-2-1-3-14(19)15(12)16(22)13(17)8-20/h1-7H,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXFLTGXOLEYHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=C(C2(C#N)C3=CC=C(C=C3)F)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401170636 | |

| Record name | 3-Amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303150-48-3 | |

| Record name | 3-Amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303150-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile (CAS No. 303150-48-3) is a synthetic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant research findings.

- Molecular Formula : C17H9F2N3

- Molecular Weight : 293.27 g/mol

- CAS Number : 303150-48-3

Research indicates that compounds with similar structures often interact with biological targets through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many indene derivatives show promise as enzyme inhibitors. For instance, molecular docking studies suggest that this compound may inhibit key enzymes involved in metabolic pathways or disease processes .

- Anticancer Activity : Preliminary studies have indicated potential anticancer properties, with some derivatives exhibiting cytotoxic effects against cancer cell lines. The specific activity of this compound against various cancer types remains to be fully elucidated .

In Vitro Studies

Various in vitro assays have been conducted to assess the biological activity of this compound:

Case Study Example

A notable case study involved the compound's interaction with the estrogen receptor (ERα), where it was found to bind effectively, suggesting its potential as a therapeutic agent for hormone-dependent cancers. The docking scores indicated favorable interactions with critical residues within the receptor's binding site .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has not been extensively studied. However, initial assessments using ADME (Absorption, Distribution, Metabolism, and Excretion) models indicate:

- Absorption : Predicted to have good oral bioavailability.

- Distribution : Likely to distribute well in tissues due to its lipophilic nature.

- Metabolism : Expected to undergo phase I and II metabolic processes.

- Excretion : Primarily eliminated via renal pathways.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets effectively, making it a candidate for drug development. Research indicates that derivatives of indene-dicarbonitrile compounds exhibit anti-cancer properties and can inhibit certain enzymes related to cancer progression.

Organic Synthesis

3-Amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecular architectures.

Materials Science

The compound's unique electronic properties are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its fluorinated structure may enhance the stability and efficiency of these materials.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer activity of several indene derivatives, including this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development.

Case Study 2: Synthesis of Novel Compounds

Research documented in Synthetic Communications highlighted the use of this compound as a starting material for synthesizing novel heterocyclic compounds. The study reported successful reactions leading to new derivatives with enhanced biological activities.

Comparison with Similar Compounds

Planarity and Steric Effects

The compound’s indene core and 4-fluorophenyl substituents likely induce nonplanar geometries due to steric interactions, as observed in structurally related systems. For example:

- Chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between fluorophenyl rings and central aromatic systems ranging from 7.14° to 56.26°, depending on substituent positions .

- Isostructural thiazole derivatives (e.g., compounds 4 and 5 in ) display near-planar geometries, except for one fluorophenyl group oriented perpendicularly to the main plane, driven by steric repulsion .

- Metalloporphyrins with meso-4-fluorophenyl groups show distortion from planarity due to steric clashes between substituents and the macrocycle .

Table 1: Structural Parameters of Selected Fluorinated Compounds

*Predicted to exhibit moderate distortion based on analogous systems.

Electronic Effects

Fluorine’s electron-withdrawing nature and cyano groups’ electron-deficient character may enhance the compound’s electrophilicity compared to non-fluorinated analogs. For instance:

- 3-(4-Fluorophenyl)quinolines demonstrate improved biological activity over non-fluorinated counterparts, attributed to fluorine’s impact on lipophilicity and metabolic stability .

- Fungal metabolites of fluorinated drugs (e.g., ezetimibe derivatives in ) retain halogenated aromatic groups post-biotransformation, underscoring fluorine’s resistance to enzymatic cleavage .

Reactivity and Functionalization

- Amino Group Reactivity: The amino group in the target compound could enable derivatization (e.g., acylation, sulfonation), contrasting with hydroxyl-containing chalcones or methyl-substituted quinolines .

- Cyano Group Utility: Cyano groups may participate in cycloaddition reactions or serve as directing groups in metal-catalyzed couplings, similar to nitriles in other fluorinated systems .

Pharmacological Potential

While direct biological data for the target compound are absent, structurally related fluorinated compounds exhibit notable properties:

- Antifungal/Anticancer Activity: Fluorinated chalcones and quinolines show promise due to enhanced membrane permeability and target affinity .

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism (e.g., in ezetimibe derivatives) suggests similar resilience in the target compound .

Crystallographic and Computational Insights

- Software Tools : The structural characterization of similar compounds relies on programs like SHELX and SIR97 for refinement and phase determination .

- Hirshfeld Surface Analysis : Applied to chalcone derivatives, this method could elucidate intermolecular interactions (e.g., F···H contacts) in the target compound .

Q & A

Q. What experimental techniques are critical for structural characterization of 3-amino-4-fluoro-1-(4-fluorophenyl)-1H-indene-1,2-dicarbonitrile?

- Methodological Answer : Combine FT-IR spectroscopy for functional group identification, - and -NMR for atomic environment analysis, and X-ray crystallography for precise bond lengths/angles (e.g., as in for a related dicarbonitrile compound). For crystallographic refinement, use SHELXL ( ) to resolve hydrogen bonding and torsion angles. Cross-validate computational DFT/B3LYP/6-311G(d) results with experimental data to address minor discrepancies arising from crystal packing effects .

Q. How can solvent and catalyst conditions be optimized for synthesizing fluorophenyl-indene dicarbonitrile derivatives?

- Methodological Answer : demonstrates that water as a solvent at room temperature, without catalysts, can achieve >95% yields for similar indene-dicarbonitrile derivatives. Apply this protocol by reacting precursors (e.g., ninhydrin, malononitrile, and amines) under aqueous conditions. Monitor reaction progress via TLC and purify via recrystallization in HO/EtOH (1:1) .

Q. What are the key steps in validating the purity of synthesized this compound?

- Methodological Answer : Use melting point analysis to confirm consistency with literature values. Pair this with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and liquid chromatography (HPLC) with ≥98% purity thresholds, as exemplified in pharmacokinetic studies of fluorophenyl-imidazolones (). Ensure spectral data (IR, NMR) match predicted DFT/B3LYP vibrational frequencies .

Advanced Research Questions

Q. How can QSAR modeling and molecular docking predict the anti-cancer potential of this compound?

- Methodological Answer : Develop a QSAR model using descriptors like logP, polar surface area, and H-bonding parameters (). Validate with leave-one-out cross-validation (Q > 0.5). For docking, target receptors such as Polo-like kinase 1 (Plk1) using AutoDock Vina. Align results with crystallographic ligand-binding sites (e.g., PDB IDs for Plk1) and prioritize derivatives with binding affinities ≤ -8.0 kcal/mol (as seen for ligand 24 in ) .

Q. What strategies resolve discrepancies between experimental crystallographic data and DFT-optimized geometries?

- Methodological Answer : Refine X-ray data with SHELXL ( ) to account for thermal motion and hydrogen atom placement. Compare DFT/B3LYP-optimized bond angles (e.g., C–C–F torsion angles in ) with experimental values. Discrepancies <2% are typical due to crystal lattice constraints; use ORTEP-3 ( ) for graphical overlay and outlier analysis .

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s pharmacokinetic behavior?

- Methodological Answer : Perform MD simulations in explicit solvent (e.g., TIP3P water) using GROMACS. Calculate free energy profiles for membrane permeability (logD) and assess interactions with cytochrome P450 enzymes. Validate with Lipinski’s Rule of Five compliance () and compare ADMET predictions (e.g., SwissADME) to experimental bioavailability data .

Q. What crystallographic software tools are essential for analyzing non-covalent interactions in this compound’s structure?

- Methodological Answer : Use SHELXL ( ) for refining π-π stacking and hydrogen-bonding networks. Generate ORTEP-3 plots ( ) to visualize intermolecular interactions. For charge density analysis, employ multipole refinement in programs like MoPro, referencing studies on fluorophenyl-dicarbonitrile torsional strain () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.